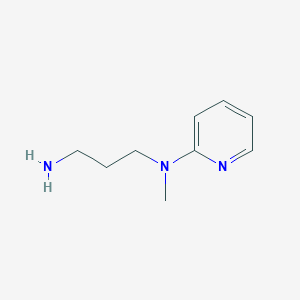

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

Übersicht

Beschreibung

N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine is a compound that can be derived from 2-aminopyridine-based reactions. The compound is not directly mentioned in the provided papers, but its structure suggests it is related to the chemistry of 2-aminopyridines and their derivatives. The papers provided discuss various synthetic methods and chemical properties of related pyridine compounds, which can offer insights into the synthesis and behavior of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine.

Synthesis Analysis

The synthesis of related 2-aminopyridine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 2,4-substituted [1,8]naphthyridines from 3-(2-amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, which are obtained through Pd-catalyzed carbonylative coupling. This method could potentially be adapted for the synthesis of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine by choosing appropriate starting materials and reaction conditions. Similarly, paper outlines a step-by-step synthesis of 3,5-disubstituted N-alkyl-2-aminopyridines using Suzuki–Miyaura cross-coupling, which could be relevant for introducing the propyl and methyl groups onto the pyridine ring.

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine would feature a pyridine ring substituted with an aminopropyl and a methyl group. The papers do not directly analyze this specific structure but provide insights into the behavior of substituted pyridines. For example, paper discusses the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, which shares a similar substitution pattern on the pyridine ring and could be used to infer the steric and electronic effects of the substituents on the pyridine ring in N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine.

Chemical Reactions Analysis

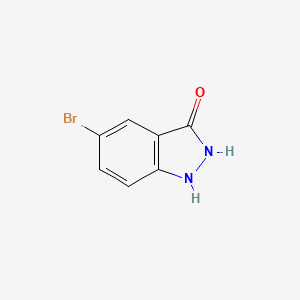

The chemical reactions involving 2-aminopyridine derivatives are diverse. Paper describes the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions. This demonstrates the reactivity of the amino group on the pyridine ring, which is likely to be a key site for further chemical transformations in N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine. Additionally, paper presents a metal-free synthesis of N-(pyridine-2-yl)amides from ketones, indicating that the pyridine ring can participate in oxidative C-C bond cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility, reactivity, and potential for forming polymers or complexes with metals can be extrapolated from the behavior of related pyridine derivatives. Paper mentions the formation of cross-linked organosilicon copolymers from a related compound, suggesting that N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine might also form complexes or engage in polymerization reactions under the right conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

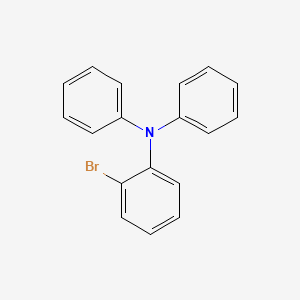

- Bifunctional Oligo-α-Aminopyridine Ligands and Copper(II) Complexes : N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine is used in the synthesis of bifunctional oligo-α-aminopyridine ligands. These ligands are further utilized to construct corresponding metal complexes, which show potential in coordination chemistry and catalysis. The study details the synthesis process and structural characterization of these compounds, including their geometrical properties in the complex form (Hasan et al., 2003).

Chemical Synthesis and Medicinal Chemistry

- Histone Deacetylase Inhibitor Development : In medicinal chemistry, derivatives of N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine are used in the design and synthesis of histone deacetylase inhibitors, with potential applications in cancer treatment. One example is the compound MGCD0103, which has shown promising results in vitro and in vivo and has progressed to clinical trials (Zhou et al., 2008).

Green Chemistry and Catalyst-Free Reactions

- Catalyst-Free Synthesis of N-Arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine Derivatives : The compound is involved in green chemistry applications, particularly in catalyst-free reactions. An efficient method for synthesizing N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives via a multicomponent reaction is an example of its use in environmentally friendly chemical processes (Abdel Hameed et al., 2017).

Antiallergic Drug Development

- Development of Antiallergic Agents : Research into the development of antiallergic drugs utilizes N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine derivatives. This research has led to the creation of novel compounds with significant potency against allergic reactions, showing promise for therapeutic applications (Menciu et al., 1999).

Biochemical Studies and Electrophoresis

- Capillary Electrophoresis of Imatinib Mesylate and Related Substances : In biochemical research, the compound is utilized in the analysis of imatinib mesylate and related substances. Capillary electrophoresis techniques employing this chemical have been developed for the separation and analysis of these compounds, enhancing the understanding of their properties and interactions (Ye et al., 2012).

Organic Synthesis and Coordination Chemistry

- Synthesis of Functionalized Pyridines and Coordination Compounds : The synthesis of functionalized pyridines and coordination compounds using N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine demonstrates its role in producing novel materials with potential applications in various chemical industries. These compounds have unique properties that make them suitable for a range of applications, including catalysis and material science (Ghosh et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine | |

CAS RN |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

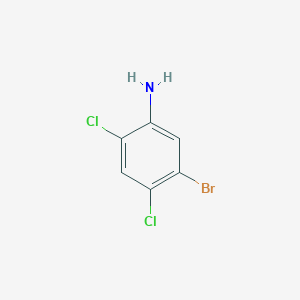

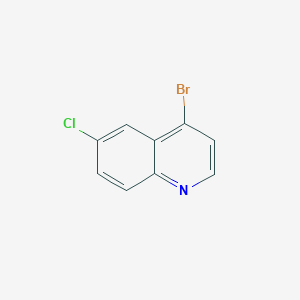

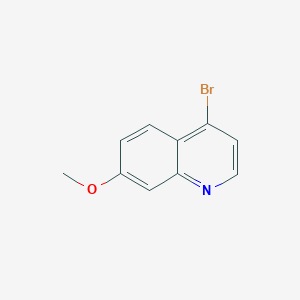

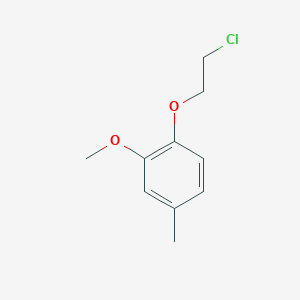

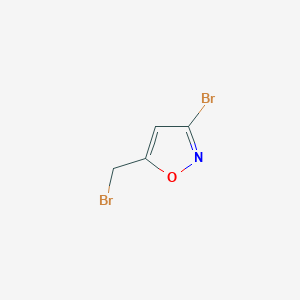

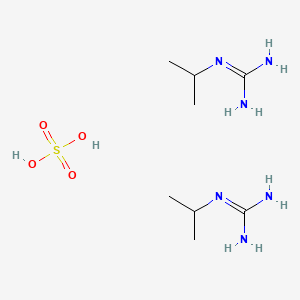

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.